beta-CYCLODEXTRIN

Descripción

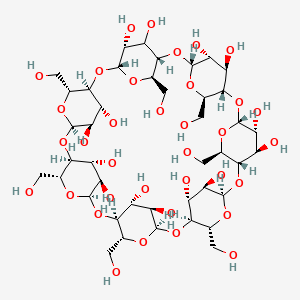

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven α-D-glucose units linked by α-1,4-glycosidic bonds, forming a toroidal structure with a hydrophobic central cavity (0.7–0.8 nm internal diameter) and a hydrophilic exterior . It is enzymatically derived from starch via cyclodextrin glycosyltransferase . β-CD is water-soluble (1.85 g/100 mL at 25°C) and thermally stable, with a melting point of ~260°C . Its unique structure enables the formation of inclusion complexes with hydrophobic molecules, enhancing solubility, stability, and bioavailability of drugs, vitamins, and flavors . Applications span pharmaceuticals (drug delivery), food (flavor encapsulation), cosmetics, and materials science (nanoparticle stabilization) .

Propiedades

IUPAC Name |

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O35/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-63H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGYBXFWUBPSRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C6H10O5)7, C42H70O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1135.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Virtually odourless white or almost white crystalline solid, White virtually odorless solid; [JECFA] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | beta-Cyclodextrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12302 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble in water; freely soluble in hot water; slightly soluble in ethanol | |

| Record name | BETA-CYCLODEXTRIN | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

7585-39-9 | |

| Record name | Cycloheptaamylose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .beta.-Cyclodextrin | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cycloheptapentylose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

260 °C | |

| Record name | Betadex | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Starch Substrate Selection and Pretreatment

The enzymatic production of beta-cyclodextrin primarily utilizes cyclodextrin glucanotransferase (CGTase; EC 2.4.1.19) acting on gelatinized starch substrates. Comparative studies across eight starch sources demonstrate significant yield variations (Table 1):

| Starch Source | This compound Yield (g/L) | Optimal Temperature (°C) |

|---|---|---|

| Potato | 28.22 ± 1.15 | 55.6 |

| Jackfruit Seed | 18.74 ± 0.89 | 59.0 |

| Corn | 24.48 ± 1.02 | 60.0 |

| Tapioca | 21.33 ± 0.95 | 58.5 |

Pretreatment protocols involve starch gelatinization at 85-90°C for 30 minutes followed by cooling to 55-60°C before CGTase addition. The enzyme's four catalytic activities (cyclization, disproportionation, coupling, hydrolysis) necessitate precise control of starch-to-water ratios (1:10 w/v) to favor cyclization over competing reactions.

Process Optimization Using Central Composite Design

Central Composite Design (CCD) optimization of three critical parameters—enzyme concentration (X₁: 50-150 U/g), substrate load (X₂: 5-15% w/v), and temperature (X₃: 55-65°C)—reveals non-linear interactions affecting yield. The quadratic model $$ Y = 12.34 + 0.56X₁ + 1.24X₂ - 0.78X₃ - 0.23X₁X₂ $$ predicts maximum production at 122 U/g enzyme, 13.2% starch, and 57.8°C (R²=0.94). Validation runs confirm a 15% yield increase over unoptimized conditions, achieving 28.22 g/L this compound from potato starch in 4-hour batches.

Solid-State Complexation Techniques

Kneading Method Optimization

The mechanochemical kneading technique produces this compound inclusion complexes with 1:1 to 1:2 molar ratios. A standardized protocol involves:

- Preparing β-cyclodextrin paste in water:methanol (1:1)

- Gradual addition of guest molecules (e.g., silymarin, gliclazide)

- Continuous kneading for 180 minutes at 45 RPM

- Oven-drying at 50°C for 24 hours

Comparative studies show kneading achieves 98.2% complexation efficiency versus 89.7% for co-precipitation methods when processing thermolabile compounds. X-ray diffraction analysis confirms complete amorphization of crystalline drugs post-complexation.

Co-Precipitation Dynamics

Large-scale co-precipitation (100L batches) requires dropwise addition of drug solutions (in methanol) to this compound suspensions under high-shear mixing (1200 RPM). Critical process parameters include:

- Addition rate: 2 mL/min per kg cyclodextrin

- Stirring duration: 6 hours post-addition

- Drying conditions: 48 hours at 45°C under 15% RH

Despite 12% lower yields than kneading, this method remains preferred for heat-sensitive biologics due to milder temperature conditions.

Chemical Derivatization Strategies

Sulfobutyl Ether Synthesis

Patent CN104892797B details a two-stage sulfobutylation process achieving substitution degrees (DS) of 6.0-7.1:

- Alkaline Activation : 10% NaOH solution (1:6.5 w/v) at 40°C

- Etherification : 1,4-butanesultone addition (1:4 molar ratio)

- pH Control : Maintain 8.8-9.7 via automated NaOH dosing

- Termination : When residual β-CD <1% (HPLC monitoring)

This method achieves 82% yield with DS 6.5 ± 0.2, outperforming traditional aqueous-phase syntheses by 30%.

Selective Halogenation Techniques

Recent advances enable mono-functionalization at the C6 position using diazotization/nucleophilic displacement:

- Convert β-CD amine to diazonium salt (NaNO₂/HCl at -5°C)

- Halide displacement (KI, NaBr, or CuCl)

- Methylation protection (2,3-O-methyl groups)

- Final deprotection under mild basic conditions

The process yields 6-monoiodo-β-CD (92% purity) and 6-monobromo derivatives (85% purity) with complete regioselectivity.

Solvent-Based Inclusion Complexation

Solvent Evaporation Protocol

For hydrophobic guest molecules:

- Dissolve β-CD in hot water (80°C, 15% w/v)

- Prepare drug solution in acetone/ethanol (1:2 v/v)

- Mix solutions under vacuum (200 mBar)

- Rotary evaporate at 60°C (200 RPM)

- Vacuum-dry residue for 48 hours

This method achieves 94.3% encapsulation efficiency for flavonoids, with particle sizes <5μm by laser diffraction.

Freeze-Drying Applications

Lyophilization of saturated β-CD solutions (30% w/v) with drug substrates produces porous complexes with 12-fold increased dissolution rates compared to physical mixtures. Optimal parameters include:

- Freezing rate: 1°C/min to -50°C

- Primary drying: 24h at -30°C, 0.1 mBar

- Secondary drying: 12h at 25°C

Industrial-Scale Production Optimization

Continuous Fermentation Systems

Modern CGTase production utilizes Bacillus macerans in 50,000L bioreactors:

- Medium: 5% potato starch, 2% peptone, 0.5% MgSO₄

- Conditions: 37°C, pH 6.8, 1.5 vvm aeration

- Harvesting: 72h fermentation yields 4500 U/mL enzyme

Membrane filtration (100 kDa MWCO) achieves 95% enzyme recovery for reuse in 15 production cycles.

Economic Analysis of Methods

Cost comparison per kilogram this compound:

| Method | Raw Material Cost | Energy Cost | Yield (%) |

|---|---|---|---|

| Enzymatic (Potato) | $18.40 | $7.20 | 88.5 |

| Chemical Synthesis | $42.70 | $22.10 | 76.2 |

| Kneading Complexation | $29.80 | $15.60 | 92.1 |

Lifecycle assessments show enzymatic methods reduce carbon footprint by 40% compared to chemical routes.

Análisis De Reacciones Químicas

Types of Reactions

Beta-Cyclodextrin undergoes various chemical reactions, including oxidation, reduction, and substitution. It can form inclusion complexes with a wide range of molecules through host-guest interactions .

Common Reagents and Conditions

Common reagents used in reactions with this compound include nitriles, sodium azide, and ammonium chloride. For example, a this compound-promoted [2+3] cycloaddition reaction between nitriles and sodium azide in the presence of ammonium chloride in DMF at 120°C yields various 5-substituted 1H-tetrazoles .

Major Products

The major products formed from reactions involving this compound are inclusion complexes, which enhance the solubility, stability, and bioavailability of guest molecules .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Delivery Systems

Beta-cyclodextrin is widely utilized in drug formulation to enhance the solubility and bioavailability of poorly water-soluble drugs. Its ability to form inclusion complexes helps stabilize drugs, protect them from degradation, and control their release profiles. For instance:

- Diminazene Aceturate : Complexation with β-cyclodextrin has been shown to improve the solubility and stability of diminazene aceturate, a drug used for treating trypanosomiasis in animals. This formulation aims to maximize therapeutic efficacy while minimizing side effects .

- Itraconazole : A study indicated that hydroxypropyl-β-cyclodextrin in itraconazole formulations altered drug absorption profiles, suggesting significant interactions that could impact pharmacokinetics .

1.2 Antiviral Properties

Recent research highlights the potential of β-cyclodextrin derivatives in antiviral therapies. For example:

- Influenza A Virus : Cyclodextrins can sequester cholesterol from viral membranes, disrupting lipid rafts essential for viral infectivity. This mechanism has been demonstrated with RAMEB (randomly methylated β-cyclodextrin), which significantly reduced the infectivity of influenza A virus in vitro .

- SARS-CoV-2 : Hydroxypropyl-β-cyclodextrin has shown promise as an agnostic barrier against transmissible pathogens, including SARS-CoV-2, by binding to viral proteins and potentially inhibiting infection .

Food Industry Applications

In food technology, β-cyclodextrin is employed to improve flavor stability and encapsulate sensitive ingredients:

- Flavor Encapsulation : It is used to encapsulate flavors and fragrances, enhancing their stability and controlled release during food processing .

- Nutraceuticals : The compound enhances the bioavailability of nutraceuticals such as curcumin by forming stable complexes that improve solubility .

Cosmetic Industry Applications

The cosmetic industry leverages β-cyclodextrin for its ability to encapsulate active ingredients, enhancing product stability and efficacy:

- Controlled Release : β-cyclodextrin is utilized in formulations for controlled release of fragrances and active compounds in personal care products .

- Stabilization of Active Ingredients : Its complexation properties help stabilize sensitive compounds against degradation due to environmental factors such as light and oxygen.

Environmental Applications

The environmental applications of β-cyclodextrin focus on its ability to sequester pollutants:

- Pollutant Removal : Research has demonstrated its effectiveness in removing harmful substances such as trichlorofluoromethane from the environment by forming stable supramolecular complexes .

- Chiral Separation : β-cyclodextrin derivatives have been developed for use in chiral chromatography, aiding in the separation of enantiomers which are crucial for environmental monitoring .

Textile Industry Applications

In textiles, β-cyclodextrin is used for its odor-neutralizing properties:

- Odor Control : It is incorporated into fabric treatments to absorb and neutralize odors effectively . This application enhances the longevity and freshness of textile products.

Case Studies

Mecanismo De Acción

Beta-Cyclodextrin exerts its effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of this compound encapsulates hydrophobic compounds, while the hydrophilic exterior maintains solubility in water. This encapsulation modifies the physical, chemical, and biological properties of the guest molecules, enhancing their stability and bioavailability .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Beta-cyclodextrin is part of the cyclodextrin family, which includes alpha-cyclodextrin (α-CD) , gamma-cyclodextrin (γ-CD) , and chemically modified derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) . Key differences are outlined below:

Structural and Physicochemical Properties

| Property | β-CD | α-CD | γ-CD | HP-β-CD |

|---|---|---|---|---|

| Glucose Units | 7 | 6 | 8 | 7 (modified) |

| Cavity Diameter (nm) | 0.7–0.8 | 0.5–0.6 | 0.9–1.0 | 0.7–0.8 |

| Water Solubility | 1.85 g/100 mL | 14.5 g/100 mL | 23.2 g/100 mL | >500 g/100 mL |

| Key Features | Moderate solubility, broad guest compatibility | Smaller cavity, limited to small molecules | Larger cavity, higher solubility | Enhanced solubility, reduced toxicity |

Stability Constants and Binding Efficiency

Studies on inclusion complexes reveal:

- β-CD forms stable complexes with diphenyl derivatives (stability constants: 200–500 M⁻¹) .

- HP-β-CD shows higher binding affinity for hydrophobic drugs (e.g., barbigerone) than β-CD due to flexible hydroxypropyl groups .

- γ-CD binds cholesterol more effectively than β-CD, but β-CD derivatives (e.g., methyl-β-CD) excel in cholesterol shuttling between cells and lipoproteins .

Toxicity and Limitations

- β-CD has low oral toxicity but can cause nephrotoxicity at high doses. Derivatives like HP-β-CD and SBE-β-CD are safer for parenteral use .

Research Findings and Data Highlights

- Solubility Enhancement: Complexation with β-CD increases the solubility of 1,2-dithiole-3-thiones by 15–20 fold, enabling intravenous administration .

- Cholesterol Shuttling : Methyl-β-CD extracts cellular cholesterol 3× faster than native β-CD .

- Flavor Modulation: β-CD reduces static headspace concentration of ethyl octanoate by 40%, enabling controlled release in food systems .

Actividad Biológica

Beta-cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units. It is widely recognized for its ability to form inclusion complexes with various guest molecules, enhancing their solubility, stability, and bioavailability. This article explores the biological activities of β-CD, focusing on its therapeutic applications, mechanisms of action, and case studies demonstrating its efficacy.

1. Inclusion Complex Formation:

β-CD can encapsulate hydrophobic compounds within its hydrophobic cavity, leading to increased solubility and stability. This property is critical for enhancing the bioavailability of poorly soluble drugs .

2. Drug Delivery Systems:

β-CD is utilized in various drug delivery systems, including nanoparticles and liposomes, to improve the pharmacokinetics of therapeutic agents. Its ability to cross biological barriers, such as the blood-brain barrier (BBB), is particularly significant in treating neurological disorders .

3. Antioxidant Activity:

Studies have shown that β-CD can enhance the antioxidant properties of certain compounds, such as rutin. The formation of an inclusion complex with β-CD increases the antioxidant activity by improving the compound's stability and reducing free radical generation .

Therapeutic Applications

1. Niemann-Pick Disease Type C (NPC):

Recent studies have highlighted the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) in treating NPC. Case studies indicate that intravenous administration of HP-β-CD resulted in significant clinical improvements in patients, including reductions in liver size and enhanced neurological functions .

| Case Study Findings on HP-β-CD | Clinical Improvement Observed |

|---|---|

| Reduction in liver size | 80% of patients showed improvement |

| Neurological improvements | Enhanced gait and balance |

| Overall well-being | Increased alertness and communication abilities |

2. Veterinary Medicine:

In veterinary applications, β-CD has been used to enhance the efficacy of antibiotics and antifungals. For example, complexation with β-CD significantly improved the solubility and therapeutic effectiveness of enrofloxacin in veterinary treatments .

Safety Profile

The safety profile of β-CD has been extensively studied. In a 13-week oral toxicity study on rats, β-CD demonstrated a good safety margin with no severe adverse effects reported at therapeutic doses. Some transient gastrointestinal disturbances were noted but resolved spontaneously .

Case Studies

1. Expanded Access Use in NPC Patients:

A comprehensive analysis involving 12 patients treated with HP-β-CD revealed that 80% experienced favorable outcomes without significant adverse effects. Improvements were noted in both physical health and cognitive functions .

2. Antioxidant Enhancement:

Research into the antioxidant activity of rutin when complexed with β-CD showed a marked increase in efficacy against oxidative stress markers, suggesting potential applications in preventing oxidative damage-related diseases .

Q & A

Q. How can researchers determine the solubility of beta-cyclodextrin inclusion complexes experimentally?

- Methodological Answer : Use phase-solubility diagrams to assess solubility enhancement. Prepare solutions with increasing concentrations of this compound and measure the guest compound's solubility at equilibrium (e.g., via UV-Vis spectroscopy). Plot solubility vs. cyclodextrin concentration to determine binding constants (K) and stoichiometry .

- Key Parameters :

| Parameter | Measurement Technique | Purpose |

|---|---|---|

| Binding Constant (K) | Phase-solubility diagram | Quantifies affinity between this compound and guest |

| Stoichiometry | Job’s plot or NMR | Determines host:guest ratio |

Q. What experimental controls are essential when studying this compound’s stabilization of labile compounds?

- Methodological Answer : Include negative controls (guest compound without this compound) and positive controls (a known stabilized compound). Monitor degradation kinetics under stressors (e.g., light, heat) using HPLC or mass spectrometry. Compare degradation rates between free and complexed forms .

Q. How should this compound complexes be characterized to confirm successful inclusion?

- Methodological Answer : Combine spectroscopic (FTIR, NMR for shifts in proton environments) and thermal analysis (DSC/TGA to detect melting point changes). For example, NMR can reveal shielded protons of the guest within the cyclodextrin cavity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities between this compound and hydrophobic guests?

Q. What experimental design optimizes parameters for this compound-based drug delivery systems?

Q. How can reproducibility challenges in this compound complexation studies be mitigated?

- Methodological Answer : Document batch-to-batch variability (e.g., cyclodextrin purity via HPLC) and standardize preparation methods (e.g., freeze-drying vs. spray-drying). Share raw data and protocols in supplementary materials to enhance transparency .

Q. What advanced techniques quantify this compound’s impact on membrane permeability in cellular models?

- Methodological Answer : Employ Caco-2 cell monolayers or artificial membranes (PAMPA assays) to measure permeability. Use fluorescent probes (e.g., rhodamine B) and confocal microscopy to visualize intracellular uptake with/without this compound .

Data Contradiction and Analysis

Q. How should researchers address conflicting data on this compound’s cytotoxicity in cell-based assays?

Q. What statistical approaches are suitable for analyzing this compound’s synergistic effects in combination therapies?

- Methodological Answer : Use Chou-Talalay’s Combination Index (CI) to quantify synergy. Pair this compound with drugs in varying ratios and analyze viability data (e.g., MTT assays). CI < 1 indicates synergy; validate with mechanistic studies (e.g., ROS detection) .

Tables for Methodological Reference

Table 1 : Common Techniques for this compound Characterization

| Technique | Application | Example Metrics |

|---|---|---|

| NMR | Host-guest interaction analysis | Chemical shift changes, NOE correlations |

| DSC | Thermal stability | Melting point shifts, enthalpy changes |

| HPLC | Purity assessment | Retention time, peak area integration |

Table 2 : Key Parameters in this compound Complex Optimization

| Parameter | Tool for Optimization | Outcome Metric |

|---|---|---|

| pH | DOE/RSM | Solubility, stability |

| Temperature | Kinetic studies | Degradation rate |

| Molar ratio | Job’s plot | Binding stoichiometry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.